molecular formula C12H18Cl2N2 B3228005 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride CAS No. 1261235-78-2

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride

Cat. No.: B3228005
CAS No.: 1261235-78-2
M. Wt: 261.19 g/mol
InChI Key: KMXRXHBXKNJTTM-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound is characterized by the presence of a 4-chloro-benzyl group attached to a piperazine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-methylpiperazine.

    Reaction: The 4-chlorobenzyl chloride is reacted with 3-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Chloro-benzyl)-3-methyl-piperazine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced forms of the piperazine ring.

Scientific Research Applications

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter modulation.

    Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate neurotransmitter activity by binding to receptor sites, thereby influencing signal transduction pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-benzyl)-piperazine: Lacks the methyl group on the piperazine ring.

    1-(4-Methyl-benzyl)-3-methyl-piperazine: Has a methyl group on the benzyl ring instead of a chloro group.

    1-(4-Fluoro-benzyl)-3-methyl-piperazine: Contains a fluoro group instead of a chloro group.

Uniqueness

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is unique due to the specific combination of the 4-chloro-benzyl group and the methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes.

Biological Activity

1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its efficacy against cancer, its role as an acetylcholinesterase (AChE) inhibitor, and its interactions with specific biological targets.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C11_{11}H15_{15}ClN2_2·HCl
  • Molecular Weight : 250.17 g/mol

The presence of the chloro group and the piperazine ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, certain piperazine derivatives have shown moderate to significant efficacy against human breast cancer cells. In one study, a related compound exhibited an IC50_{50} value of 18 µM against these cells, indicating potential for further development as an anticancer agent .

Table 1: Anticancer Efficacy of Piperazine Derivatives

CompoundCell TypeIC50_{50} (µM)Mechanism of Action
5eBreast Cancer18PARP1 inhibition
1Various14.1PHGDH inhibition

2. Acetylcholinesterase Inhibition

The compound has also been evaluated for its AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. One study reported an AChE inhibitory potency with an IC50_{50} value of 1.11 µM, suggesting that this compound could be a promising candidate for cognitive enhancement therapies .

Table 2: AChE Inhibition Potency

CompoundIC50_{50} (µM)
This compound1.11
Donepezil6.76

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • PARP Inhibition : The compound has been shown to inhibit PARP1 activity, which is vital for DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis in cancer cells .
  • AChE Interaction : The interaction with AChE involves binding to the active site of the enzyme, leading to increased levels of acetylcholine in synapses, thus enhancing cognitive function .

Case Study 1: Breast Cancer Treatment

In a controlled study involving human breast cancer cell lines, derivatives similar to this compound were administered at varying concentrations. The results indicated a dose-dependent response in cell viability, with significant reductions noted at concentrations above 10 µM.

Case Study 2: Alzheimer's Disease Model

In vivo studies utilizing animal models of Alzheimer's disease demonstrated that administration of AChE inhibitors including this compound resulted in improved memory and learning capabilities compared to control groups treated with placebo .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXRXHBXKNJTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-78-2
Record name Piperazine, 1-[(4-chlorophenyl)methyl]-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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